N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide
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Description
N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.15249514 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C23H32N6OS |
Molecular Weight | 432.60 g/mol |
CAS Number | 946364-52-9 |
This compound primarily functions as a kinase inhibitor . It binds to the ATP-binding site of specific kinases, effectively blocking phosphorylation processes that are crucial for cell signaling pathways involved in proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines by targeting key kinases involved in tumor growth and metastasis. For instance, studies have shown that it can effectively reduce the viability of breast cancer cells through apoptosis induction.
Anti-inflammatory Potential
Additionally, the compound has been investigated for its anti-inflammatory effects. It has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The structure's similarity to known COX inhibitors suggests it may also exhibit selective COX-II inhibitory activity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Cancer Cell Proliferation : A study conducted by researchers at Aalto University demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
- Anti-inflammatory Activity : Another investigation revealed that compounds with similar structures displayed significant COX-II inhibitory activity with IC50 values ranging from 0.52 μM to 22.25 μM, suggesting that this compound may also possess similar properties .
- Signal Transduction Studies : The compound has been utilized in chemical biology studies to elucidate signal transduction pathways. Its role as a tool compound helps researchers understand the mechanisms underlying cellular responses to external stimuli.
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-30-21-24-18(26-9-4-5-10-26)15-13-23-27(19(15)25-21)11-8-22-20(28)17-12-14-6-2-3-7-16(14)29-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUXPJNDDVZHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.